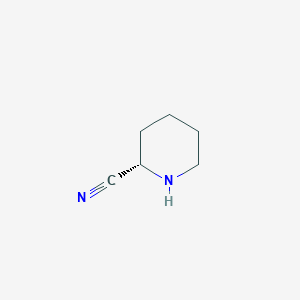

(S)-2-Cyanopiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

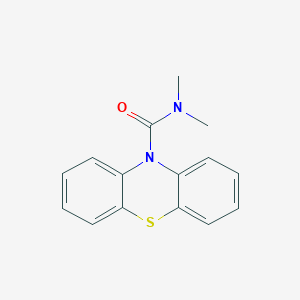

(S)-2-Cyanopiperidine is a chiral compound that serves as a key intermediate in the synthesis of various piperidine alkaloids and related structures. It is particularly valuable in the field of asymmetric synthesis, where it can be used to produce a range of 2-substituted piperidines with potential applications in pharmaceuticals and fine chemicals .

Synthesis Analysis

The asymmetric synthesis of 2-(1-aminoalkyl)piperidines can be achieved using (-)-2-cyano-6-phenyloxazolopiperidine as a starting material. The process involves the reduction of this compound followed by hydrogenolysis to yield diamines. Further chemical manipulations allow for the creation of substituted diamino alcohols and other derivatives, demonstrating the versatility of the cyano group in piperidine synthesis . Additionally, a chemoenzymatic approach has been developed for the synthesis of (S)-2-cyanopiperidine, utilizing an enantioselective oxynitrilase-catalyzed reaction followed by cyclization. This method provides a novel route to access various 2-substituted piperidine alkaloids .

Molecular Structure Analysis

The molecular structure of (S)-2-cyanopiperidine is characterized by the presence of a cyano group attached to the second carbon of the piperidine ring. This functional group plays a crucial role in the compound's reactivity and is pivotal in subsequent transformations that lead to a variety of complex molecules. The stereochemistry of the compound is also significant, as the (S)-enantiomer is often desired for its specific biological activities .

Chemical Reactions Analysis

(S)-2-Cyanopiperidine is a versatile intermediate that can undergo various chemical reactions. For instance, the addition of lithium derivatives to the cyano group can lead to the formation of an intermediate imino bicyclic system, which can be further reduced to produce substituted diamino alcohols. The cyano group also enables the synthesis of bridged indole alkaloids through acid cyclization reactions, showcasing the compound's utility in constructing complex heterocyclic systems .

Physical and Chemical Properties Analysis

While the abstracts provided do not detail the physical and chemical properties of (S)-2-cyanopiperidine, such compounds typically exhibit properties that are influenced by their functional groups. The cyano group, for example, is known to affect the polarity, solubility, and reactivity of the molecule. The chiral center at the second carbon of the piperidine ring is likely to impact the compound's optical properties and its interactions with biological systems .

Wissenschaftliche Forschungsanwendungen

Synthetic Strategies and Pharmacology of Cyanopyridine Derivatives

Cyanopyridine compounds, including structures similar to (S)-2-cyanopiperidine, are pivotal in the synthesis of various pharmacologically active molecules. The 2-oxo-3-cyanopyridine scaffold, for example, is renowned for its wide range of biological activities, such as anticancer, antibacterial, antifungal, and antiviral properties. This class of compounds is highly reactive, making it valuable as intermediates in organic synthesis. The development of new synthetic routes for 2-oxo-3-cyanopyridine derivatives highlights the ongoing interest in exploiting the reactivity of cyanopyridines for creating compounds with significant therapeutic potential (Ghosh et al., 2015).

Biotechnological Applications of Cyanobacteria

Cyanobacteria, a group of photosynthetic microorganisms, have garnered attention for their applications in biotechnology, including their ability to produce biologically active compounds with pharmaceutical relevance. Cyanobacteria-derived compounds exhibit a range of bioactivities, including antiviral, antibacterial, antifungal, and anticancer effects. Recent research has explored the potential of cyanobacteria in producing bioactive substances, including exopolysaccharides, vitamins, and enzymes, for pharmaceutical applications. This highlights the broader scope of biotechnological applications of cyanobacteria beyond the direct context of (S)-2-cyanopiperidine but emphasizes the importance of microorganisms in producing bioactive compounds (Abed et al., 2009).

Nano-Marine Drugs from Cyanobacteria

The exploration of cyanobacteria for the development of nano-marine drugs, especially in cancer therapies, is an emerging field. Cyanobacteria produce a diverse array of chemically diverse compounds, such as cyclic peptides and lipopeptides, which are effective in inducing apoptosis in cancer cells. The integration of cyanobacterial compounds into nanoformulations presents a novel approach for enhancing the solubility and therapeutic efficacy of natural products in cancer treatment. This research underscores the potential of marine cyanobacteria as a source of novel pharmaceuticals and the importance of nanotechnology in drug development and delivery systems (Bajpai et al., 2018).

Eigenschaften

IUPAC Name |

(2S)-piperidine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVXLTMRALFZIS-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Cyanopiperidine | |

CAS RN |

1217629-89-4 |

Source

|

| Record name | 2-Piperidinecarbonitrile, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDP9PG5VPK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B2514011.png)

![1-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2514016.png)

![ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate](/img/structure/B2514024.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl tert-butylcarbamate](/img/structure/B2514026.png)

![2-[(2,5-Dichlorothiophene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2514027.png)

![N-cyclopentyl-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2514029.png)

![6-Benzyl-1-ethyl-3-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2514031.png)